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Compound of Interest

Compound Name: 1,2-(Trisdimethylaminosilyl)ethane

CAS No.: 20248-45-7

Cat. No.: B14712470

Get Quote

Part 1: Executive Technical Summary
The Core Challenge: Standard precursors like 3DMAS or BTBAS rely on the complete removal

of organic ligands to form pure SiN or SiO₂. In contrast, the Bridged Hexa-Amine precursor is

designed to retain its ethane backbone within the film matrix.

XPS analysis of these films requires a fundamental shift in protocol: you are not just looking for

elemental composition, but for the chemical state of Carbon. You must distinguish between

"good" carbon (structural Si-C-C-Si bridges) and "bad" carbon (terminal methyl groups or

adventitious contamination).
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Feature
Subject: 1,2-

(Trisdimethylaminosil

yl)ethane

Alternative 1:

3DMAS

(Tris(dimethylamin
o)silane)

Alternative 2: HCDS

(Hexachlorodisilan
e)

Class
Bridged Carbosilane

(Aminosilane)
Mono-Silane Amine Inorganic Halide

Target Film SiCN / SiOCH (Low-k) SiN / SiCN (Barrier)
Pure SiN (Gate

Spacer)

C-Content
High (>15 at.%) &

Structural

Low (<5 at.%) &

Impurity
Negligible (~0%)

Mechanism
Transamination +

Bridge Retention

Transamination +

Ligand Loss
Dehydrochlorination

XPS Marker
Distinct Si-C peak

(100.5 eV)

Dominant Si-N (101.8

eV)

Dominant Si-N (102.0

eV)

Etch Resistance
Superior (due to Si-C

lattice)
Moderate High

Part 2: Critical XPS Analysis Protocol
Sample Preparation & Handling

Surface Cleaning: Do NOT use standard solvent cleaning (Acetone/IPA) if analyzing surface

termination, as this obscures the C 1s region.

Sputter Cleaning: Use Gas Cluster Ion Beams (GCIB) (Ar₂₀₀₀+) rather than Monatomic Ar+.

Reasoning: Monatomic Ar+ (e.g., 3keV) preferentially sputters lighter atoms (C, N) and

breaks the delicate Si-C-C-Si bridges, artificially graphitizing the surface. GCIB preserves

the molecular backbone for depth profiling.

Data Acquisition Parameters
Pass Energy: 20 eV (High Resolution) for C 1s, Si 2p, N 1s.
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Charge Neutralization:MANDATORY. Dielectric SiCN films will charge differentially.

Reference: Align to Adventitious Carbon (C-C/C-H) at 284.8 eV.

Critical Check: If the film is ultra-low-k (porous), adventitious carbon may penetrate the

pores. Use an internal reference (e.g., implanted Ar 2p) if available, or verify with the N 1s

peak position (typically 397.5 eV for Si-N).

Peak Fitting Strategy (The "Bridge" Validation)
The success of the Bridged Hexa-Amine precursor is validated by the presence of the

Carbosilane Carbon peak.

Si 2p Region (98 – 106 eV)
Si-C (Carbide/Bridge): Center at 100.4 – 100.8 eV. (This is the signature of the ethane

bridge).

Si-N (Nitride): Center at 101.8 – 102.0 eV.

Si-O (Oxidation): Center at 103.3 eV (Surface oxidation).

Analysis: 3DMAS films will be dominated by the 101.8 eV peak. The Bridged precursor must

show a significant shoulder or distinct peak at ~100.5 eV.

C 1s Region (280 – 290 eV)
Si-C (Structural): Center at 282.8 – 283.2 eV.

C-C / C-H (Adventitious/Bridge): Center at 284.8 eV.

C-N (Ligand Residue): Center at 286.0 – 286.5 eV.

Validation: A successful deposition using 1,2-(Trisdimethylaminosilyl)ethane will exhibit a

robust peak at 283.0 eV. If this peak is absent, the bridge has been incinerated by the

plasma (likely O₂ or harsh NH₃ plasma), and the precursor failed to function as intended.

Part 3: Experimental Data & Visualization
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Diagram 1: Deposition Mechanism & Bridge Retention
This diagram illustrates the ideal reaction pathway where the ethane bridge survives,

contrasted with the destructive pathway.
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Vapor Delivery
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(Bridge Broken)

Densification Loss

Backbone Oxidation
(C Removed as CO2)

Click to download full resolution via product page

Caption: Pathway differentiation for bridged precursors. "Soft" plasma conditions are required

to preserve the structural ethane bridge verified by XPS.

Diagram 2: XPS Peak Fitting Decision Tree
A logic flow for interpreting the Si 2p and C 1s spectra to validate film quality.

Acquire Si 2p & C 1s Spectra

Analyze C 1s RegionAnalyze Si 2p Region

Peak present at ~283 eV?

SUCCESS: Bridge Retained
(Si-C-C-Si Network)

Yes (Si-C)

WARNING: Incomplete Reaction
(High C-N @ 286eV)

No, but high 286eV

FAILURE: Bridge Loss
(Like standard 3DMAS)

No, only 284.8eV

Peak present at ~100.5 eV?

Yes (Si-C bond)No (Only 102eV Si-N)
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Caption: Decision matrix for interpreting XPS data. The presence of low-binding energy peaks

(283 eV and 100.5 eV) is the pass/fail criterion.

Part 4: Comparative Data Tables
The following binding energies are typical values observed in literature for SiCN films grown

with bridged aminosilanes versus standard precursors.

Table 1: Binding Energy Fingerprints (Calibrated to C-C
@ 284.8 eV)

Region Component
Bridged Hexa-

Amine (Subject)

3DMAS

(Alternative)
Interpretation

Si 2p Si-C (Carbide)
100.5 ± 0.2 eV

(Major)

Not Detected /

Weak

Indicates Si

attached to

Ethane bridge.

Si-N (Nitride) 101.8 ± 0.2 eV
101.8 ± 0.2 eV

(Dominant)

Standard Silicon

Nitride matrix.

Si-O (Oxide) 103.0 ± 0.2 eV 103.0 ± 0.2 eV
Surface oxidation

(adventitious).

C 1s Si-C 282.9 ± 0.2 eV
~283.5 eV

(Methyls)

CRITICAL: Low

BE indicates

structural bridge.

C-C / C-H 284.8 eV 284.8 eV
Adventitious

carbon.

C-N 286.2 eV 286.1 eV

Unreacted amine

ligands

(Impurities).

N 1s N-Si 397.6 eV 397.8 eV
Nitrogen bonded

to Silicon.
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Table 2: Typical Atomic Composition (XPS
Quantification)

Element
Bridged Hexa-Amine

Film
3DMAS Film Significance

Silicon ~30 - 35% ~40 - 45%

Carbon 20 - 30% < 5%

Bridged films are

"Carbon-Rich" by

design.

Nitrogen 30 - 35% 50 - 55%

3DMAS creates

stoichiometric SiN;

Bridged creates SiCN.

Oxygen < 5% < 5%

Depends on

background

moisture/oxidation.
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[https://www.benchchem.com/product/b14712470/docs#technical-comparison-xps-
characterization-of-bridged-carbosilane-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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